(2S,6r)-2-methyl-6-phenylmorpholine
Description
(2S,6r)-2-Methyl-6-phenylmorpholine is a chiral morpholine derivative characterized by a six-membered morpholine ring with a methyl group at the 2-position and a phenyl group at the 6-position. The stereochemistry (2S,6r) is critical, as enantiomeric configurations often dictate pharmacological activity and metabolic pathways in morpholine-based compounds . Morpholine derivatives are widely studied for their applications in medicinal chemistry, including as intermediates in drug synthesis, CNS agents, and enzyme modulators.
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
(2S,6R)-2-methyl-6-phenylmorpholine |
InChI |
InChI=1S/C11H15NO/c1-9-7-12-8-11(13-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-,11-/m0/s1 |
InChI Key |
OEIVXYYFUJADLC-ONGXEEELSA-N |
Isomeric SMILES |
C[C@H]1CNC[C@H](O1)C2=CC=CC=C2 |
Canonical SMILES |
CC1CNCC(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6r)-2-methyl-6-phenylmorpholine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the appropriate starting materials, such as 2-methylmorpholine and phenylmagnesium bromide.
Grignard Reaction: The phenylmagnesium bromide is reacted with 2-methylmorpholine under controlled conditions to form the desired product. The reaction is typically carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Grignard reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S,6r)-2-methyl-6-phenylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or methyl groups are replaced by other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives or alkylated products.
Scientific Research Applications
(2S,6r)-2-methyl-6-phenylmorpholine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of (2S,6r)-2-methyl-6-phenylmorpholine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations
a) Substituent Effects on Physicochemical Properties
Key Findings :
- The phenyl group in this compound confers higher logP values compared to methyl or methoxymethyl analogs, suggesting superior lipid bilayer penetration .
- Carboxylate esters (e.g., Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate) may act as prodrugs, with esterase-mediated hydrolysis enabling controlled drug release .
b) Stereochemical Influences
- (2R,6R)-Hydroxynorketamine (HNK), a metabolite of ketamine, shares a morpholine-like structure but with a hydroxyl group at positions 2 and 5. Its (2R,6R) configuration is essential for antidepressant efficacy, highlighting the importance of stereochemistry in activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
